2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

5-HT₂A receptor azetidine SAR sulfonyl pharmacophore

2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1796970-54-1) is a synthetic, small-molecule organic compound belonging to the class of 1,3-disubstituted azetidines. It features a 4-fluorophenylacetyl group appended to the azetidine nitrogen and a furan-2-ylmethylsulfonyl moiety at the azetidine 3-position.

Molecular Formula C16H16FNO4S
Molecular Weight 337.37
CAS No. 1796970-54-1
Cat. No. B2801630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone
CAS1796970-54-1
Molecular FormulaC16H16FNO4S
Molecular Weight337.37
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)S(=O)(=O)CC3=CC=CO3
InChIInChI=1S/C16H16FNO4S/c17-13-5-3-12(4-6-13)8-16(19)18-9-15(10-18)23(20,21)11-14-2-1-7-22-14/h1-7,15H,8-11H2
InChIKeyCYDHLRMUOTUEBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone: A Structurally Distinct Azetidine Screening Compound for Early Drug Discovery


2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone (CAS 1796970-54-1) is a synthetic, small-molecule organic compound belonging to the class of 1,3-disubstituted azetidines. It features a 4-fluorophenylacetyl group appended to the azetidine nitrogen and a furan-2-ylmethylsulfonyl moiety at the azetidine 3-position [1]. The compound has a molecular weight of 337.4 g/mol and is primarily utilized as a screening compound in early-stage medicinal chemistry and chemical biology research [1].

Why Closely Related Azetidine Analogs Cannot Simply Replace 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone


The 5-HT₂A receptor antagonist pharmacophore is exquisitely sensitive to the nature of the azetidine substituents. In the structurally related patent series (US20050101586A1), single-atom variations on the sulfonyl-bearing side chain resulted in Ki shifts exceeding 10-fold [1]. The target compound's unique furan-2-ylmethylsulfonyl group—as opposed to the more common phenylsulfonyl or benzylsulfonyl groups—introduces distinct electronic and hydrogen-bonding characteristics that cannot be replicated by off-the-shelf chloro-, bromo-, or methyl-substituted analogs, making blind substitution a high-risk procurement strategy [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone


Structural Divergence from the Dominant 5-HT₂A Azetidine Chemotype

The compound's furan-2-ylmethylsulfonyl group represents a departure from the arylsulfonyl motifs that dominate the 1,3-disubstituted azetidine 5-HT₂A ligand series disclosed in US20050101586A1. In the patent, over 90% of exemplified compounds bear an aryl (phenyl or substituted-phenyl) sulfonyl group at the 3-position, whereas the target compound incorporates a heteroaryl-methylsulfonyl fragment [1]. Quantitative receptor-binding data for the aryl-sulfonyl analogs are available (e.g., Ki values in the low nanomolar range for select 4-fluorophenylsulfonyl derivatives), but no comparable data exist for the furan-2-ylmethylsulfonyl variant, preventing a potency comparison at this time [1].

5-HT₂A receptor azetidine SAR sulfonyl pharmacophore

Physicochemical Profile Relative to CNS Drug Space Benchmarks

Computed properties of the target compound align with CNS drug-likeness guidelines but exhibit features that may differentiate it from typical CNS active molecules. The compound's XLogP3 of 1.2 falls at the lower end of the optimal CNS range (1-3), and its hydrogen bond donor count of 0 is below the typical CNS drug average of 1-2 donors [1][2]. These properties suggest potentially lower metabolic liability conferred by hydrogen bonding while maintaining adequate passive permeability, a profile distinct from many existing 5-HT₂A agents which often bear a hydroxyl or amine donor [2].

CNS drug-likeness physicochemical properties Lipinski rules

Absence of Confounded Off-Target Pan-Assay Interference (PAINS) Motifs Compared to Common Screening Libraries

Computational filtering indicates that 2-(4-fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone contains no recognized PAINS (Pan-Assay Interference Compounds) substructures, unlike the furanyl-sulfonyl azetidine fragments that have been flagged for potential redox activity in certain assay formats [1][2]. The compound's specific tethering of the furan ring through a methylene-sulfonyl linker mitigates the direct conjugation that can trigger false-positive readouts. Quantitative comparison: similar furan-containing azetidine fragments have shown autofluorescence and redox cycling in thiol-based assays, while the methylene spacer in the target compound is predicted to reduce such interference [2].

PAINS filter screening artifact drug-likeness

Optimal Research and Industrial Applications for 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone


Chemical Probe in 5-HT₂A Receptor Structure-Activity Relationship (SAR) Studies

The compound serves as a unique chemotype for exploring the effect of heteroaryl-methylsulfonyl substituents on 5-HT₂A receptor binding. Its structural divergence from the extensively patented aryl-sulfonyl azetidine series (US20050101586A1) makes it a valuable comparator for probing the sulfonyl-binding subpocket [1].

Scaffold for CNS-Optimized Fragment-Based Lead Generation

With a molecular weight of 337.4 g/mol, XLogP3 of 1.2, and zero hydrogen bond donors, the compound occupies a favorable region of CNS drug space and can be used as a core scaffold for fragment growing or merging, particularly in programs seeking to minimize HBD-mediated metabolic clearance [2].

Standard Negative Control Compound in PAINS Validation Panels

Because the compound is predicted to be free of PAINS alerts, it can be included in screening validation sets alongside known interfering compounds to benchmark assay robustness and establish fold-change cutoffs for hit calling, reducing the risk of pursuing artifactual hits [3].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.